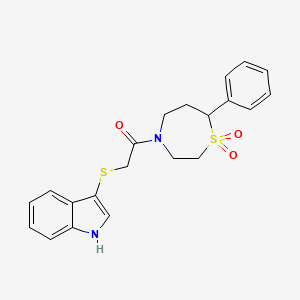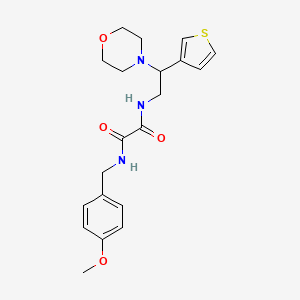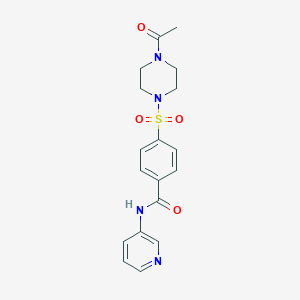
2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has explored the synthesis of various derivatives of 1H-indole, including 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone, and their biological evaluation. One study focused on synthesizing new chalcone derivatives with 1H-indole for potential anti-inflammatory applications in rats (Rehman, Saini, & Kumar, 2022).
Antioxidant and Antimicrobial Activities
Another line of research investigated the antioxidant and antimicrobial activities of novel 1H-indole derivatives. This included studying the efficacy of various compounds for their ability to combat oxidative stress and microbial infections (Gopi, Sastry, & Dhanaraju, 2016).
Anticandidal Activity and Cytotoxicity
The anticandidal activity and cytotoxic effects of certain derivatives, including tetrazole derivatives, have been explored. These compounds were evaluated for their potential in treating candida infections with minimal cytotoxicity (Kaplancıklı et al., 2014).
Anticholinesterase Activities
Researchers have also synthesized and tested derivatives for their anticholinesterase activities, a crucial aspect in the treatment of conditions like Alzheimer's disease. These compounds were evaluated for their effectiveness in inhibiting acetylcholinesterase, an enzyme associated with neurological function (Abu Mohsen et al., 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1H-indole derivatives have been studied, emphasizing their potential in treating various bacterial and fungal infections. This research is significant in the development of new medications for resistant microbial strains (Anonymous, 2020).
Anticonvulsant Properties
Certain derivatives have been explored for their potential as anticonvulsant agents. This involves studying their effectiveness in preventing seizures, which is vital for the treatment of epilepsy and related disorders (Ahuja & Siddiqui, 2014).
Analgesic and Anti-inflammatory Activities
The synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs) and their pharmacological effects, including analgesic and anti-inflammatory activities, have been a focus of research. This is particularly relevant in the context of pain management and inflammatory diseases (Kumar et al., 2022).
Mécanisme D'action
Indole derivatives are known to possess various biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Target of Action
The primary targets of indole derivatives can vary widely depending on the specific compound and its structure. They have been found to interact with a variety of receptors and enzymes in the body .
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of changes. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound and its structure. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, inhibit the growth of cancer cells, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives. Factors such as pH, temperature, and the presence of other compounds can all impact how an indole derivative functions .
Propriétés
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c24-21(15-27-19-14-22-18-9-5-4-8-17(18)19)23-11-10-20(28(25,26)13-12-23)16-6-2-1-3-7-16/h1-9,14,20,22H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCJBHHRSSYXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)
![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)
![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)
![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)

![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)



![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2699247.png)
